![molecular formula C20H21NO4 B1670447 Dicentrine CAS No. 517-66-8](/img/structure/B1670447.png)
Dicentrine
Overview
Description
Dicentrine is an aporphinic alkaloid found in several plant species, mainly from the Lauraceae family, including Lindera megaphylla . It exhibits antinociceptive activity at high doses, likely acting via a TRPA1-dependent mechanism .
Synthesis Analysis
This compound has been synthesized from (+)-dicentrine by degradation with ethyl chloroformate in pyridine, base hydrolysis, and N-alkylation . New heterocyclic chalcone analogues with a pyridine-2,4 (1 Н ,3 Н )-dione fragment were synthesized by the condensation reaction of 3-acetylpyridine-2,4 (1 H ,3 H )-diones with different aromatic aldehydes in pyridine .Molecular Structure Analysis
This compound is the most effective ligand of telomeric and oncogenic G-quadruplexes, showing good G-quadruplex vs. duplex selectivity . Molecular dynamics simulations indicated that this compound preferentially binds the G-quadruplex groove or the outer G-tetrad for the telomeric and oncogenic G-quadruplexes, respectively .Chemical Reactions Analysis
This compound was found to be a potent alpha 1-adrenoceptor blocking agent in rat thoracic aorta as revealed by its competitive antagonism of noradrenaline .Physical And Chemical Properties Analysis
This compound has a chemical formula of C20H21NO4 and a molecular weight of 339.39 . It is a solid substance that is soluble in DMSO .Scientific Research Applications
Antiplatelet Agent
Dicentrine, isolated from the Chinese herb Lindera megaphylla, exhibits significant antiplatelet properties. It inhibits platelet aggregation and ATP release in rabbit platelets induced by various agents. This effect is attributed to its ability to inhibit thromboxane formation and elevate cyclic AMP levels, making it a potential novel antiplatelet agent (Yu et al., 1992).
Anticancer Properties
This compound has shown promising anti-cancer activities. In studies involving human hepatoma cell lines and leukemia cell lines, this compound significantly inhibited growth and induced apoptosis. It was found to be particularly cytotoxic to esophageal carcinoma and lymphoma cell lines, suggesting potential applications in cancer therapy (Huang et al., 1998).
Cardiovascular and Antiarrhythmic Effects
This compound has been identified as an effective α1-adrenoceptor antagonist, exhibiting potential in the treatment of hyperplastic prostates and hypertension. Its ability to inhibit contractions in human hyperplastic prostates suggests a role in alleviating bladder outlet obstruction caused by benign prostatic hyperplasia. Moreover, this compound has shown to have antiarrhythmic properties, suggesting potential therapeutic applications in cardiovascular diseases (Yu et al., 1994).
Antinociceptive Effects
S-(+)-Dicentrine, an aporphinic alkaloid found in various plants, has demonstrated significant antinociceptive activity. It was effective in reducing mechanical and cold hypersensitivity associated with inflammatory conditions, indicating its potential in the development of new drugs for managing persistent pain, especially under inflammatory conditions (Montrucchio et al., 2013).
Metabolism and Pharmacokinetics
Research has also been conducted on the metabolism of this compound, identifying various phase I and phase II metabolites in miniature pig urine. This study provides insights into the metabolic transformations of this compound, crucial for understanding its pharmacokinetics and optimizing its therapeutic use (Lai et al., 2010).
Mechanism of Action
Target of Action
Dicentrine, an aporphinic alkaloid, primarily targets the α1-adrenoceptor and G-quadruplex structures . It also inhibits the activity of Protein Disulfide Isomerase (PDI) , a protein involved in protein folding in the endoplasmic reticulum of cells .
Mode of Action
This compound interacts with its targets in several ways. It acts as an antagonist to the α1-adrenoceptor , blocking the receptor and preventing its normal function. This action is similar to other antiarrhythmic and antihypertensive drugs .
In the case of G-quadruplex structures, this compound acts as a ligand , binding to these structures and stabilizing them . This action is particularly relevant in cancer cells, where G-quadruplex structures play a role in the regulation of cell proliferation .
As for PDI, this compound inhibits its activity, preventing the proper folding of proteins and potentially leading to cell death .
Biochemical Pathways
This compound’s interaction with α1-adrenoceptors and G-quadruplex structures influences several biochemical pathways. By blocking α1-adrenoceptors, this compound can affect the sympathetic nervous system , potentially reducing blood pressure and heart rate .
The stabilization of G-quadruplex structures can affect the cell cycle , potentially slowing or stopping the proliferation of cancer cells .
Inhibition of PDI can disrupt protein folding processes within cells, which can lead to the accumulation of misfolded proteins and induce cell death .
Pharmacokinetics
It has been detected in urine following oral administration in miniature pigs , suggesting that it is absorbed and metabolized by the body, and excreted through the urinary system .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. By blocking α1-adrenoceptors, this compound can reduce two major cardiovascular risk factors: hypertension and hyperlipidemia .
By stabilizing G-quadruplex structures and inhibiting PDI, this compound can induce apoptosis (programmed cell death) in cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
properties
IUPAC Name |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199651 | |
Record name | Dicentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
517-66-8 | |
Record name | (+)-Dicentrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicentrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicentrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dicentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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